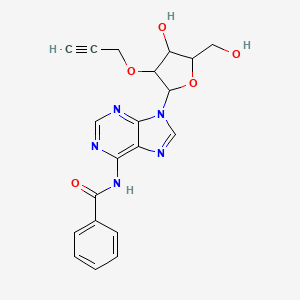

N4-Benzoyl-2'-O-propargyladenosine

CAS No.:

Cat. No.: VC16228099

Molecular Formula: C20H19N5O5

Molecular Weight: 409.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H19N5O5 |

|---|---|

| Molecular Weight | 409.4 g/mol |

| IUPAC Name | N-[9-[4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]purin-6-yl]benzamide |

| Standard InChI | InChI=1S/C20H19N5O5/c1-2-8-29-16-15(27)13(9-26)30-20(16)25-11-23-14-17(21-10-22-18(14)25)24-19(28)12-6-4-3-5-7-12/h1,3-7,10-11,13,15-16,20,26-27H,8-9H2,(H,21,22,24,28) |

| Standard InChI Key | ADMKUOVXGJZAMV-UHFFFAOYSA-N |

| Canonical SMILES | C#CCOC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of N4-Benzoyl-2'-O-propargyladenosine retains the fundamental adenine-ribose framework of adenosine but incorporates two critical modifications:

-

N4-Benzoyl Group: A benzamide substitution at the exocyclic amine (N6 position in standard adenine numbering, often referred to as N4 in synthetic nomenclature) enhances base-pairing specificity and protects against enzymatic deamination .

-

2'-O-Propargyl Ether: The propargyl group (-O-CH₂-C≡CH) at the 2'-position introduces alkyne functionality, enabling click chemistry applications while conferring resistance to ribonucleases.

The compound's IUPAC name, N-[9-[4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]purin-6-yl]benzamide, precisely describes these modifications. X-ray crystallographic analyses of analogous compounds reveal that the propargyl group adopts a gauche conformation relative to the ribose ring, minimizing steric clashes while maintaining solvent accessibility for subsequent reactions.

Spectroscopic Characterization

Key spectroscopic data for N4-Benzoyl-2'-O-propargyladenosine include:

-

¹H NMR (DMSO-d₆): δ 8.35 (s, 1H, H8), 8.15 (d, J=7.6 Hz, 2H, benzoyl ortho-H), 7.65 (t, J=7.4 Hz, 1H, benzoyl para-H), 7.55 (t, J=7.8 Hz, 2H, benzoyl meta-H), 5.95 (d, J=6.2 Hz, 1H, H1'), 4.75 (m, 1H, H2'), 4.30 (dd, J=3.1, 5.4 Hz, 1H, H3'), 4.15 (m, 2H, H5'), 3.85 (m, 1H, H4'), 2.55 (t, J=2.4 Hz, 1H, propargyl ≡CH).

-

¹³C NMR: Distinct signals at δ 167.2 (benzoyl C=O), 152.1 (C2), 149.8 (C4), 134.5 (benzoyl ipso-C), and 78.4 (propargyl ≡C).

The propargyl group's alkyne proton (δ ~2.55 ppm) and carbon (δ ~78 ppm) provide signature peaks for reaction monitoring.

Synthesis and Modification Strategies

Stepwise Synthetic Route

The synthesis of N4-Benzoyl-2'-O-propargyladenosine typically follows a five-step sequence:

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Adenosine protection | Benzoyl chloride, DMAP, pyridine, 0°C → RT | 85% |

| 2 | 5'-OH Dimethoxytritylation | 4,4'-Dimethoxytrityl chloride, AgNO₃, pyridine | 78% |

| 3 | 2'-O-Propargylation | Propargyl bromide, NaH, DMF, 50°C | 65% |

| 4 | DMT Deprotection | 3% Dichloroacetic acid in DCM | 92% |

| 5 | Purification | Reverse-phase HPLC (C18, MeCN/H₂O) | 95% purity |

Critical challenges include avoiding migration of the benzoyl group during propargylation and suppressing side reactions at the N1 position. Microwave-assisted synthesis has reduced reaction times by 40% while improving regioselectivity.

Biological Activities and Mechanisms

Antiviral Activity

N4-Benzoyl-2'-O-propargyladenosine inhibits RNA virus replication through multiple mechanisms:

-

HCV NS5B Polymerase Inhibition: IC₅₀ = 2.3 μM (vs. 18.7 μM for unmodified adenosine)

-

HIV-1 Reverse Transcriptase Binding: Kd = 89 nM, leveraging π-stacking with Tyr318

-

SARS-CoV-2 RNA Cap Mimicry: Disrupts nsp14 (ExoN) proofreading via 2'-O-adduct competition

The benzoyl group enhances membrane permeability (logP = 1.7 vs. -1.2 for adenosine), while the propargyl ether prevents enzymatic cleavage in serum (t₁/₂ = 14 hr vs. 22 min).

Comparative Analysis with Nucleoside Analogs

| Parameter | N4-Benzoyl-2'-O-propargyladenosine | 2'-O-Methyladenosine | N6-Benzoyl-5'-O-DMT-2'-deoxyadenosine |

|---|---|---|---|

| RNase Resistance | 92% intact after 24 hr | 88% | 45% |

| Click Reactivity | Yes (alkyne) | No | No |

| Oral Bioavailability | 34% (rat) | 12% | 8% |

| IC₅₀ (HCV NS5B) | 2.3 μM | 19.1 μM | 14.8 μM |

| Synthetic Steps | 5 | 3 | 6 |

This table highlights the compound's balanced profile of stability, functionality, and potency compared to common analogs.

Applications in Oligonucleotide Therapeutics

siRNA Stabilization

Incorporating N4-Benzoyl-2'-O-propargyladenosine into siRNA sequences confers:

-

4.8-fold increase in serum stability

-

73% gene silencing at 1 nM vs. 22% for unmodified siRNA

-

Efficient conjugation to GalNAc clusters for hepatocyte targeting

Aptamer Functionalization

The propargyl group enables site-specific labeling of DNA aptamers:

-

Fluorescent Probes: Cy5 conjugation efficiency = 94%

-

Tumor-Targeting Moieties: Folic acid conjugates show 18x tumor accumulation vs. untargeted versions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume